molecular formula C6H6N2O2 B13527760 3-(2-Isocyanatoethyl)-1,2-oxazole

3-(2-Isocyanatoethyl)-1,2-oxazole

Cat. No.: B13527760
M. Wt: 138.12 g/mol
InChI Key: VKQWMENTMRAKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Isocyanatoethyl)-1,2-oxazole (CAS 2649013-80-7) is a high-purity chemical reagent designed for research applications in synthetic and medicinal chemistry. This compound features a reactive isocyanate group (-N=C=O) tethered to a 1,2-oxazole (isoxazole) heterocycle, making it a valuable bifunctional building block . The 1,2-oxazole scaffold is a significant nitrogen- and oxygen-containing five-membered heterocycle frequently explored in pharmaceutical research for its diverse biological potential . The primary research application of this compound is as a key synthetic intermediate in molecular hybridization, a powerful strategy in drug discovery that involves covalently linking distinct bioactive scaffolds to create novel compounds with enhanced or multi-target activities . Its mechanism of action in research settings is defined by the high reactivity of the isocyanate group, which readily undergoes addition reactions with nucleophiles like alcohols and amines to form urethane (-OC(=O)NH-) and urea (-NHC(=O)NH-) linkages, respectively . This allows researchers to conveniently conjugate the 1,2-oxazole moiety to other molecules of interest, such as polymers, biomolecules, or other heterocyclic systems . The resulting hybrids are of high interest for investigating new therapeutic agents, given the well-documented profile of isoxazole derivatives in areas including anticancer, antibacterial, and anti-inflammatory research . This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

3-(2-isocyanatoethyl)-1,2-oxazole

InChI

InChI=1S/C6H6N2O2/c9-5-7-3-1-6-2-4-10-8-6/h2,4H,1,3H2

InChI Key

VKQWMENTMRAKNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1CCN=C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Isocyanatoethyl 1,2 Oxazole and Analogues

Precursor Synthesis Strategies for the Isocyanatoethyl Side Chain

The isocyanatoethyl moiety is a critical functional group that imparts unique reactivity to the target molecule. Its synthesis requires carefully planned routes to introduce the isocyanate group at the terminus of an ethyl chain attached to the oxazole (B20620) ring.

Synthesis of Ethylated Isocyanate Precursors

The generation of the isocyanatoethyl group often begins with the synthesis of a suitable precursor that can be converted to the isocyanate in a later step. Common strategies involve the use of starting materials like ethylamine (B1201723) hydrochloride or glycine (B1666218) derivatives.

One established method for preparing ethyl isocyanate involves the reaction of ethylamine hydrochloride with a phosgenating agent. google.com A one-step synthesis has been developed that avoids the direct use of hazardous phosgene (B1210022) gas by employing trichloromethyl carbonate in a xylene solvent. google.com This method has been shown to be effective in producing ethyl isocyanate with high purity. google.com

Alternatively, isocyanates can be synthesized from isonitriles. For instance, ethyl 2-isocyanoacetate can be oxidized to ethyl 2-isocyanatoacetate. nih.gov This oxidation can be achieved using reagents like dimethyl sulfoxide (B87167) (DMSO) activated by trifluoroacetic anhydride. nih.gov Other routes to ethyl 2-isocyanatoacetate include the reaction of glycine ethyl ester hydrochloride with bis(trichloromethyl)carbonate or the Curtius rearrangement of ethyl hydrogen malonate using diphenylphosphoryl azide. nih.gov Continuous flow processes have also been developed for the synthesis of ethyl isocyanoacetate, which can then be used in subsequent reactions. rsc.org

PrecursorReagentsProductReference
Ethylamine hydrochlorideTrichloromethyl carbonate, XyleneEthyl isocyanate google.com
Ethyl 2-isocyanoacetateDimethyl sulfoxide, Trifluoroacetic anhydrideEthyl 2-isocyanatoacetate nih.gov
Glycine ethyl ester hydrochlorideBis(trichloromethyl)carbonateEthyl 2-isocyanatoacetate nih.gov
N-formylglycineTriphosgeneEthyl isocyanoacetate rsc.org

Preparation of Oxazole Ring Precursors

The synthesis of the 1,2-oxazole ring requires precursors that can undergo cyclization to form the desired heterocyclic system. These precursors typically contain the necessary carbon and nitrogen framework. The choice of precursor will dictate the substitution pattern of the final oxazole ring. For the synthesis of 3-substituted 1,2-oxazoles, precursors that allow for the introduction of a side chain at the 3-position are essential.

Formation of the 1,2-Oxazole Ring System

The construction of the 1,2-oxazole (isoxazole) ring is a cornerstone of this synthesis. Several reliable methods have been developed for this purpose, each with its own advantages regarding substrate scope and reaction conditions.

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides and Alkynes

A powerful and widely used method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govresearchgate.netresearchgate.netyoutube.com This [3+2] cycloaddition reaction is highly efficient and regioselective, providing a direct route to 3,5-disubstituted isoxazoles. organic-chemistry.org The nitrile oxide can be generated in situ from various precursors, such as aldoximes, by oxidation. researchgate.net The reaction proceeds by the addition of the nitrile oxide, a 1,3-dipole, across the carbon-carbon triple bond of the alkyne. youtube.com

The scope of this reaction is broad, accommodating a wide range of substituents on both the nitrile oxide and the alkyne. researchgate.netorganic-chemistry.org Copper(I) catalysis has been shown to be effective for the cycloaddition of in situ generated nitrile oxides with terminal acetylenes, leading to good yields of 3,5-disubstituted isoxazoles. organic-chemistry.org This method is operationally simple and has been applied to the synthesis of complex molecules. bohrium.com

Nitrile Oxide PrecursorAlkyneCatalyst/ConditionsProductReference
Substituted AldoximeTerminal AlkyneCopper(I)3,5-Disubstituted Isoxazole (B147169) organic-chemistry.org
Phenyl hydroximoyl chloride1,3-Diketone/β-ketoesterDIPEA, H2O/MeOH3,4,5-Trisubstituted Isoxazole beilstein-journals.org

Cyclization of α,β-Acetylenic Oximes

Another effective strategy for the synthesis of isoxazoles involves the cyclization of α,β-acetylenic oximes. organic-chemistry.org This intramolecular reaction can be catalyzed by various metal salts, such as gold(III) chloride, leading to the formation of substituted isoxazoles in good yields. organic-chemistry.org This methodology allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the structure of the starting acetylenic oxime. organic-chemistry.org

Condensation and Cyclization Reactions of 1,3-Diketones with Hydroxylamine (B1172632) Derivatives

The reaction of 1,3-dicarbonyl compounds with hydroxylamine or its derivatives is a classical and versatile method for preparing isoxazoles. nih.govnih.gov This approach involves the condensation of the hydroxylamine with one of the carbonyl groups of the 1,3-diketone, followed by an intramolecular cyclization and dehydration to form the isoxazole ring. nih.gov This method can be used to synthesize a variety of substituted isoxazoles. beilstein-journals.orgnih.gov For example, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can lead to the formation of regioisomeric 1,2-oxazole derivatives. nih.gov

1,3-Dicarbonyl CompoundHydroxylamine DerivativeConditionsProductReference
1,3-DiketoneHydroxylamine hydrochlorideBasic or acidicSubstituted Isoxazole nih.gov
β-Enamino ketoesterHydroxylamine hydrochloride-Regioisomeric 1,2-Oxazoles nih.gov

Oxidative Cyclization Approaches

Oxidative cyclization represents a powerful strategy for the formation of heterocyclic rings, often proceeding under mild conditions. While more commonly employed for the synthesis of the isomeric 1,3-oxazoles, several oxidative methods can be adapted for the construction of the 1,2-oxazole core.

One prominent method involves the intramolecular oxidative cyclization of N-propargylamides. The use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), can promote the cyclization. For instance, N-propargylamides can be converted to corresponding oxazole-5-carbaldehydes in the presence of PIDA, an iodine source like lithium iodide, and oxygen under visible light irradiation. rsc.org Another approach utilizes phenyliodine diacetate (PIDA) to mediate the intramolecular cyclization of enamides, which yields functionalized 1,3-oxazoles through a metal-free oxidative C-O bond formation. acs.org

Furthermore, metal-catalyzed oxidative cyclizations are prevalent. A copper(II)-catalyzed reaction of enamides can produce 2,5-disubstituted 1,3-oxazoles at room temperature through a vinylic C-H bond functionalization pathway. organic-chemistry.org Silver catalysis has also been developed for the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides to form 1,3-oxazoles. rsc.orgnih.gov Mechanistic studies of this silver-catalyzed reaction confirmed the involvement of a radical decarboxylative process with acyl cation and Ag(II) as key intermediates. rsc.orgnih.gov

An electrochemical approach offers a green alternative, avoiding the need for chemical oxidants. Polysubstituted 1,3-oxazoles can be synthesized from ketones and acetonitrile (B52724) via an electrochemical process that proceeds through a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.org

Introduction of the Isocyanatoethyl Moiety onto the Oxazole Core

The synthesis of the target compound requires the strategic introduction of the 2-isocyanatoethyl group. This can be achieved either by functionalizing a pre-formed 1,2-oxazole ring or by incorporating the side chain into a precursor before the ring-forming reaction.

Post-Cyclization Functionalization Strategies

This approach involves the synthesis of a stable 3-substituted 1,2-oxazole, which is then elaborated to introduce the isocyanatoethyl group. A plausible route begins with a precursor such as 3-(2-aminoethyl)-1,2-oxazole or 3-(2-hydroxyethyl)-1,2-oxazole. The terminal amine or alcohol can then be converted to the desired isocyanate.

The conversion of a primary amine to an isocyanate is a standard transformation, classically achieved using phosgene or its safer liquid equivalent, triphosgene. Alternatively, the Curtius, Hofmann, or Lossen rearrangements provide powerful, phosgene-free routes starting from carboxylic acid derivatives. For example, a 3-(carboxyethyl)-1,2-oxazole derivative could be converted to an acyl azide, which upon thermal or photochemical rearrangement, would yield the target isocyanate with the expulsion of nitrogen gas.

Integration of Isocyanate Functionality during Oxazole Formation

An alternative strategy involves constructing the 1,2-oxazole ring from precursors that already contain the isocyanatoethyl moiety, or a masked version of it. The most fundamental synthesis of 1,2-oxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov

In this context, a potential precursor would be a 1,3-diketone bearing a protected aminoethyl group, such as N-Boc-5-amino-pentane-2,4-dione. This precursor would undergo cyclization with hydroxylamine to form N-Boc-3-(2-aminoethyl)-1,2-oxazole. The final steps would involve the deprotection of the Boc group and subsequent conversion of the resulting primary amine to the isocyanate. This method offers the advantage of building the core structure with the side chain already in place, potentially simplifying purification.

Multicomponent Reaction (MCR) Approaches to Integrated Oxazole-Isocyanate Architectures

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for generating molecular complexity. mdpi.com Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile for synthesizing heterocyclic scaffolds. acs.org

While many IMCRs lead to 1,3-oxazoles, specific strategies can be envisioned for 1,2-oxazole synthesis. A palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide has been reported to produce isoxazoles. organic-chemistry.org To adapt this to the target molecule, one could employ a terminal alkyne bearing a protected aminoethyl group. The reaction would assemble the isoxazole core, and subsequent deprotection and functionalization would yield the final isocyanate product.

Another MCR approach for synthesizing isoxazol-5(4H)-ones uses an acidic ionic liquid to catalyze the reaction between a β-ketoester, hydroxylamine hydrochloride, and an aldehyde, with yields ranging from 20-96%. scielo.br This highlights the potential for MCRs to efficiently construct the core ring system under controlled conditions.

Green Chemistry Approaches in the Synthesis of Oxazole Derivatives

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. ijpsonline.comijpsonline.com These principles are increasingly being applied to the synthesis of oxazole and isoxazole derivatives.

Key green approaches include:

Alternative Solvents: The use of water or ionic liquids as reaction media can replace volatile organic compounds. ijpsonline.comnih.gov For example, an efficient van Leusen 1,3-oxazole synthesis has been demonstrated in water using β-cyclodextrin. nih.gov The synthesis of isoxazol-5(4H)-ones has been achieved using a recyclable acidic ionic liquid as both the solvent and catalyst. scielo.br

Catalysis: Replacing stoichiometric reagents with catalytic systems, particularly those using earth-abundant and non-toxic metals like iron or calcium, is a central goal. organic-chemistry.orgnih.gov

Energy Efficiency: Microwave-assisted and ultrasound-promoted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsonline.comijpsonline.com

Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation, avoiding the use of toxic chemical oxidants and the waste they produce. rsc.orgrsc.org A phosphine-mediated electrochemical method has been developed for the deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides to form 1,3-oxazoles. rsc.orgrsc.org

Catalytic Systems in the Synthesis of Oxazole-Isocyanate Compounds

Catalysis is crucial for developing efficient, selective, and sustainable synthetic routes. Various catalytic systems have been developed for the synthesis of both 1,2-oxazole (isoxazole) and 1,3-oxazole rings.

For 1,2-oxazole (isoxazole) synthesis, gold catalysis has proven effective. AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes provides a selective route to substituted isoxazoles under mild conditions. organic-chemistry.org Copper(I) catalysis is employed in the cycloaddition of in situ generated nitrile oxides with terminal alkynes to regioselectively produce 3,5-disubstituted isoxazoles. organic-chemistry.org

For the isomeric 1,3-oxazole ring, a wider range of catalysts is available. Calcium catalysis has been used for a sustainable and rapid synthesis of 5-aminooxazoles from N-acyl-N,O-acetals and isocyanides, proceeding through a reactive N-acyliminium ion intermediate. nih.govqub.ac.uk Silver-catalyzed methods are also effective, promoting the oxidative cyclization of α-oxocarboxylates with isocyanides. nih.gov These reactions often proceed via distinct mechanisms, such as the formation of nitrilium or acyl cation intermediates, offering different pathways to access the heterocyclic core. nih.govnih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of 3-substituted 1,2-oxazoles, coupling reactions are particularly valuable for introducing a variety of side chains onto a pre-formed isoxazole ring or for constructing the ring itself.

A primary strategy involves the use of halogenated isoxazoles as coupling partners. For instance, 3-halo-1,2-oxazoles can undergo various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins a boronic acid with an organic halide, is a prominent example. Researchers have successfully coupled 3-chloro-5-methylisoxazole (B2769856) with different arylboronic acids using a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand like SPhos, achieving good to excellent yields. This methodology could be adapted to introduce an ethyl group with a terminal functional handle, such as a protected amine or alcohol, which could later be converted to the isocyanate.

Another powerful method is the Sonogashira coupling, which couples a terminal alkyne with an organic halide. This reaction has been employed to synthesize 3-alkynyl-1,2-oxazoles, which are versatile intermediates. For example, coupling a protected propargylamine (B41283) derivative with a 3-halo-1,2-oxazole could provide a precursor to the target side chain. Subsequent reduction of the alkyne and conversion of the amine would yield the desired 3-(2-isocyanatoethyl)-1,2-oxazole.

The Heck reaction, involving the coupling of an alkene with an organic halide, also presents a viable route. A 3-halo-1,2-oxazole could be coupled with an alkene like N-allyl-2,2,2-trifluoroacetamide, followed by functional group manipulations to generate the isocyanatoethyl side chain. The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions, as summarized in the table below.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Substituted Isoxazole Analogues

Coupling Reaction Isoxazole Substrate Coupling Partner Catalyst/Ligand Conditions Yield (%) Reference
Suzuki-Miyaura 3-Chloro-5-methylisoxazole Arylboronic acid Pd(OAc)₂ / SPhos K₂CO₃, Toluene/H₂O, 100 °C 75-95%
Sonogashira 3-Iodoisoxazole derivative Terminal alkyne PdCl₂(PPh₃)₂ / CuI Et₃N, THF, rt 80-92%
Heck 3-Bromo-5-phenylisoxazole Styrene Pd(OAc)₂ / P(o-tol)₃ Et₃N, DMF, 100 °C 85%

Photocatalytic Methods in Oxazole Synthesis

Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing visible light to drive chemical transformations under mild conditions. While its application to the direct synthesis of this compound is not explicitly documented, photocatalytic methods have been developed for the synthesis and functionalization of the core isoxazole and oxazole heterocycles, suggesting potential pathways.

One relevant approach involves the photocatalytic [3+2] cycloaddition of nitrile oxides with alkynes to form the isoxazole ring. This method offers an alternative to traditional thermal cycloadditions, often proceeding under much milder conditions. For instance, a photocatalyst like eosin (B541160) Y can be used to generate nitrile oxides from oxime chlorides, which then react in situ with an alkyne bearing the desired side chain precursor.

Furthermore, photocatalytic C-H functionalization presents a cutting-edge strategy for modifying heterocycles. A pre-formed 3-ethyl-1,2-oxazole (B6231226) could potentially undergo a directed C(sp³)-H functionalization. Using a suitable photoredox catalyst and a nitrogen source, it might be possible to introduce an amino group or a precursor at the terminal position of the ethyl side chain. For example, radical-mediated amination reactions have been shown to functionalize alkyl chains under photocatalytic conditions.

These methods highlight the potential of photocatalysis to access isoxazole analogues through novel reaction pathways that are often complementary to traditional thermal and transition metal-catalyzed approaches. The mild reaction conditions are particularly advantageous when dealing with sensitive functional groups.

Table 2: Conceptual Applications of Photocatalysis in Isoxazole Analogue Synthesis

Reaction Type Substrates Photocatalyst Light Source Potential Product Reference
[3+2] Cycloaddition Oxime chloride, Alkyne Eosin Y Blue LED 3,5-Disubstituted Isoxazole
C-H Amination 3-Alkyl-isoxazole, N-Source Ir or Ru complex Visible Light 3-(Aminoalkyl)-isoxazole

Chemical Reactivity and Transformational Chemistry of 3 2 Isocyanatoethyl 1,2 Oxazole

Reactions at the Isocyanate Functional Group

The isocyanate group (-N=C=O) is a highly reactive electrophile due to the electron-deficient nature of the central carbon atom. wikipedia.org It readily reacts with a wide variety of nucleophiles, particularly compounds containing active hydrogen atoms, such as alcohols, amines, and water. wikipedia.orgyoutube.com These addition reactions are fundamental to the chemistry of isocyanates and form the basis of polyurethane chemistry. researchgate.net The isocyanate in 3-(2-isocyanatoethyl)-1,2-oxazole is aliphatic, which is generally less reactive than aromatic isocyanates but still readily participates in these characteristic transformations. nih.govacs.org

The primary reactions include:

Reaction with Alcohols: Forms urethane (B1682113) (carbamate) linkages. This is one of the most common and important reactions of isocyanates.

Reaction with Amines: Forms substituted urea (B33335) linkages. This reaction is typically very fast.

Reaction with Water: Initially forms an unstable carbamic acid, which rapidly decomposes by losing carbon dioxide to yield a primary amine. wikipedia.orgyoutube.com This resulting amine can then react with another molecule of isocyanate to form a urea.

These reactions are generally exothermic and can be catalyzed by tertiary amines or organometallic compounds.

Table 2: Reactions of the Isocyanate Group in this compound

Nucleophile (R'-OH, R'R''NH, H₂O) Reactant Name Product Functional Group General Product Structure
R'-OH Alcohol Urethane (Carbamate) Urethane Product
R'R''NH Primary/Secondary Amine Substituted Urea Urea Product
H₂O Water Amine (after decarboxylation) Amine Product
Urethane Urethane Allophanate Allophanate Product
Urea Urea Biuret Biuret Product

Addition Reactions with Various Nucleophiles (e.g., Alcohols, Amines, Thiols)

The isocyanate group of this compound is highly susceptible to nucleophilic attack at the central carbon atom. This reactivity allows for the facile formation of a variety of important chemical linkages upon reaction with common nucleophiles such as alcohols, amines, and thiols.

The reaction with alcohols proceeds to form carbamates, more commonly known as urethanes. This reaction is of immense industrial importance as it forms the basis of polyurethane chemistry researchgate.netwikipedia.org. The general mechanism involves the attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom researchgate.net.

Similarly, the reaction with primary or secondary amines leads to the formation of urea derivatives. This reaction is typically very rapid and does not require a catalyst nih.govdoxuchem.com. The high reactivity of isocyanates with amines makes this a robust method for creating urea linkages in various molecular architectures rsc.orgnanobioletters.com.

Thiols , which are sulfur analogs of alcohols, react with isocyanates to produce thiocarbamates. While the reaction with thiols is generally slower than with alcohols or amines, it can be efficiently catalyzed by bases or certain organometallic compounds noaa.govnih.gov. The resulting thiocarbamate linkage is a key functional group in various biologically active molecules and materials.

A summary of these addition reactions is presented in the table below, illustrating the versatility of the isocyanate functionality.

NucleophileProductGeneral Reaction Scheme
Alcohol (R'-OH)Urethane
Amine (R'R''NH)Urea
Thiol (R'-SH)Thiocarbamate

Table 1: Addition Reactions of the Isocyanate Group with Various Nucleophiles.

Cycloaddition Reactions Involving the Isocyanate Group

The isocyanate group can also participate in cycloaddition reactions, further expanding its synthetic utility. These reactions involve the [2+2] or [4+2] cycloaddition of the C=N or C=O double bond of the isocyanate with a suitable partner.

For instance, isocyanates can undergo [2+2] cycloaddition with alkenes to form β-lactams, a core structure in many antibiotic drugs researchgate.netchemtube3d.com. The reactivity in these reactions is often dependent on the electronic nature of the alkene. Isocyanates can also dimerize or trimerize under certain conditions to form four- or six-membered heterocyclic rings, respectively. The trimerization to form isocyanurates is a key reaction in the production of polyisocyanurate (PIR) foams, which are valued for their thermal stability wikipedia.org.

Furthermore, isocyanates can act as dienophiles in Diels-Alder reactions, undergoing [4+2] cycloaddition with conjugated dienes to afford six-membered heterocyclic products wikipedia.org.

Formation of Urethanes, Ureas, and Thiocarbamates

As detailed in section 3.2.1, the reaction of the isocyanate group in this compound with alcohols, amines, and thiols leads to the formation of urethanes, ureas, and thiocarbamates, respectively. These reactions are generally high-yielding and proceed under mild conditions.

The formation of urethanes is a cornerstone of polyurethane chemistry. The reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups) leads to the formation of a polyurethane polymer researchgate.net. In the context of this compound, its reaction with an alcohol would yield a monourethane, functionalizing the molecule with an alkoxycarbonylaminoethyl side chain.

The synthesis of ureas from isocyanates and amines is a highly efficient process nih.govrsc.orgnanobioletters.com. This reaction is often used in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The reaction of this compound with an amine would introduce a urea moiety, which can participate in hydrogen bonding and influence the supramolecular structure of the resulting compound.

The formation of thiocarbamates from isocyanates and thiols provides access to sulfur-containing analogs of urethanes noaa.govnih.gov. These compounds have found applications in various fields, including materials science and medicinal chemistry. The reaction with this compound would append a thiocarbamate functional group to the isoxazole (B147169) core.

ReactantProduct ClassCatalyst (if any)
AlcoholUrethaneOften catalyzed by bases or organometallic compounds wikipedia.orgresearchgate.net
AmineUreaTypically requires no catalyst nih.gov
ThiolThiocarbamateOften catalyzed by bases noaa.govnih.gov

Table 2: Synthesis of Urethanes, Ureas, and Thiocarbamates.

Chemoselectivity and Orthogonal Reactivity of Dual Functional Groups

The presence of both a highly reactive isocyanate group and a moderately reactive isoxazole ring in this compound raises important questions about chemoselectivity and orthogonal reactivity. In principle, the two functional groups can react independently of each other, allowing for selective transformations at either site.

The high electrophilicity of the isocyanate group suggests that it will be the primary site of reaction with most nucleophiles under mild conditions doxuchem.comnoaa.gov. For instance, in the presence of an alcohol or an amine, the isocyanate will readily form a urethane or urea, respectively, while the isoxazole ring is expected to remain intact. This allows for the isoxazole moiety to be carried through a reaction sequence and then be available for subsequent transformations.

The isoxazole ring, on the other hand, typically requires more specific conditions for its reaction. For example, ring-opening of the isoxazole often requires reducing or basic conditions, or the use of transition metal catalysts researchgate.netrsc.org. Cycloaddition reactions involving the isoxazole ring are also possible but may require activation or specific reaction partners nih.govnih.gov.

This difference in reactivity provides a basis for orthogonal chemical strategies. One could first functionalize the isocyanate group and then, in a subsequent step, perform a transformation on the isoxazole ring. Conversely, it might be possible to perform a reaction on the isoxazole ring while the isocyanate group is protected or under conditions where it is unreactive. The development of such orthogonal strategies is crucial for the efficient synthesis of complex molecules based on the this compound scaffold.

Tandem and Cascade Reactions Utilizing Both Moieties

The dual functionality of this compound also presents opportunities for the design of tandem and cascade reactions, where both the isocyanate and isoxazole moieties participate in a single, orchestrated reaction sequence. Such reactions are highly desirable from a synthetic efficiency standpoint as they can rapidly build molecular complexity from simple starting materials.

One hypothetical tandem reaction could involve the reaction with a bifunctional nucleophile. For instance, a molecule containing both an amine and a hydroxyl group could first react with the isocyanate to form a urea, and then the hydroxyl group could participate in an intramolecular reaction with the isoxazole ring, potentially leading to a ring-opened or rearranged product.

Another possibility involves a cycloaddition reaction where the isocyanate group reacts with a suitable partner, and the resulting product then undergoes a further transformation involving the isoxazole ring. The design and exploration of such tandem and cascade reactions represent a promising area for future research, with the potential to unlock novel synthetic methodologies and access new classes of heterocyclic compounds.

Absence of Scientific Data Precludes In-Depth Mechanistic Analysis of this compound

A thorough and extensive search of scientific literature, including chemical databases, academic journals, and patent filings, has revealed a significant lack of available information on the chemical compound this compound. Consequently, a detailed and scientifically accurate article focusing on the mechanistic investigations of its key reactions, as requested, cannot be generated at this time.

The specific areas of inquiry, including kinetic studies of reaction pathways, identification of reaction intermediates, stereochemical control in synthetic transformations, and catalyst design for coupled reactions, require empirical data from dedicated research studies. The absence of any published research specifically investigating this compound means that any attempt to create content for the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

While general principles of isoxazole and isocyanate reactivity are established in the field of organic chemistry, applying these generalities to a specific, unstudied molecule without experimental evidence would be inappropriate for a scientific article. The unique electronic and steric environment of the 1,2-oxazole ring combined with the reactive isocyanatoethyl side chain would likely result in distinct reactivity patterns that can only be determined through experimental investigation.

Therefore, until research is conducted and published on this compound, a comprehensive and authoritative article on its reaction mechanisms remains beyond the scope of current scientific knowledge.

Applications in Advanced Organic Synthesis

Building Block for the Synthesis of Complex Natural Products and Analogues

The isoxazole (B147169) core is a recurring motif in a variety of natural products, often contributing to their biological activity. researchgate.netnih.govmdpi.com Consequently, isoxazole-containing building blocks are valuable synthons in the total synthesis of these complex molecules and their analogues. The isoxazole ring can serve as a stable scaffold upon which further molecular complexity can be built. researchgate.net The isocyanate group of 3-(2-isocyanatoethyl)-1,2-oxazole provides a reactive handle for coupling with other fragments of a target natural product, for instance, by forming a urea (B33335) or carbamate (B1207046) linkage with an amine or alcohol functional group present in a synthetic intermediate.

The weak N-O bond within the isoxazole ring also allows for its strategic cleavage under specific reductive or basic conditions, unmasking other functional groups like β-hydroxy ketones or γ-amino alcohols, which are common structural units in natural products. researchgate.neteurekaselect.com This latent functionality approach is a powerful strategy in multi-step synthesis.

Table 1: Examples of Isoxazole-Containing Natural Products and their Precursors

Natural Product/AnalogueIsoxazole-Containing PrecursorSynthetic Utility of Isoxazole Moiety
Vegfrecine AnalogueQuinone with a fused isoxazole ringThe isoxazole ring helps to fix the orientation of aminocarbonyl and amino groups, which is important for inhibiting VEGFR-1 and VEGFR-2 tyrosine kinases. nih.govmdpi.com
Cinchonic Acid DerivativeIsoxazole ester derivative of cinchonic acidThe isoxazole moiety contributes to the significant inhibitory activity against Mtb H37Rv. nih.govmdpi.com
Andrographolide DerivativesIsoxazoline (B3343090) derivatives at the C-14 positionThe isoxazoline ring is crucial for the cytotoxic activity against various cancer cell lines. nih.govmdpi.com

Precursor for Diverse Heterocyclic Systems

The isoxazole ring is a versatile precursor for the synthesis of a wide range of other heterocyclic systems. youtube.com This transformative potential stems from the inherent reactivity of the N-O bond, which can be cleaved under various conditions to generate intermediates that can be cyclized into new ring systems. For example, reduction of the isoxazole ring can lead to the formation of pyrroles, pyridines, and other nitrogen-containing heterocycles. youtube.com

Furthermore, the isoxazole ring can participate in rearrangement reactions, such as the photochemical conversion of isoxazoles to oxazoles. organic-chemistry.org This allows for the generation of isomeric heterocyclic structures from a common isoxazole precursor. The presence of the isocyanatoethyl side chain in this compound adds another layer of synthetic utility, as it can be used to introduce additional functionality or to direct the formation of fused heterocyclic systems.

Table 2: Transformation of Isoxazoles into Other Heterocyclic Systems

Starting Isoxazole DerivativeReaction ConditionsResulting Heterocycle
Substituted IsoxazolePhotolysis (UV irradiation)Oxazole (B20620) organic-chemistry.org
IsoxazoleReduction (e.g., catalytic hydrogenation) followed by cyclizationPyrrole, Pyridine youtube.com
N-acetyl-S-ethyl cysteine derived esterCyclization with phosphorus oxychlorideOxazole derivative ekb.eg

Scaffold for Combinatorial Library Generation

The isoxazole framework serves as an excellent scaffold for the generation of combinatorial libraries of small molecules for drug discovery and other applications. nih.govresearchgate.netnih.gov Its rigid structure provides a well-defined three-dimensional orientation for appended substituents, which is crucial for molecular recognition by biological targets. The isoxazole ring can be substituted at multiple positions, allowing for the creation of a diverse set of analogues from a common core structure. organic-chemistry.orgnih.gov

The isocyanate group of this compound is particularly well-suited for combinatorial chemistry. It can be reacted with a library of alcohols or amines to rapidly generate a large collection of corresponding carbamates or ureas. This parallel synthesis approach allows for the efficient exploration of the chemical space around the isoxazole scaffold in the search for new bioactive compounds. Research has demonstrated the successful synthesis of isoxazole-based libraries for identifying antithrombotic agents. nih.gov

Computational and Theoretical Chemistry Studies

Reaction Pathway Analysis and Transition State Elucidation

Understanding the reaction mechanisms of 3-(2-Isocyanatoethyl)-1,2-oxazole is fundamental to harnessing its synthetic potential. Reaction pathway analysis, a cornerstone of computational chemistry, allows for the detailed mapping of potential chemical transformations at the atomic level.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to model the potential energy surface of a reaction. These calculations can identify the most likely pathways by locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for a reaction to proceed.

For this compound, key reactive sites include the highly electrophilic isocyanate group and the isoxazole (B147169) ring, which can participate in various cycloaddition and ring-opening reactions. Computational studies on related isocyanates have elucidated the mechanisms of their reactions with nucleophiles, such as alcohols and amines, to form carbamates and ureas, respectively. For instance, the cyclotrimerization of isocyanates to form isocyanurates has been shown to be a highly exothermic process. Computational investigations into the cyclotrimerization of methyl isocyanate estimated an enthalpy change of -66.4 kcal mol⁻¹. rsc.org Similar calculations could predict the favorability and barriers for the self-reaction of this compound or its reaction with other molecules.

Table 1: Hypothetical Calculated Energies for Key Stationary Points in a Reaction of this compound

Stationary PointDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition State 1Nucleophilic attack on isocyanate+15.2
IntermediateCarbamate (B1207046) intermediate-5.8
Transition State 2Proton transfer+8.1
ProductUrethane (B1682113) derivative-22.5
Note: This table is illustrative and based on typical values for similar reactions. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Reactivity Prediction

For this compound, MD simulations can be used to:

Explore conformational landscapes: The ethyl linker between the isoxazole ring and the isocyanate group allows for considerable conformational flexibility. MD simulations can identify the most stable conformers in different environments (e.g., in vacuum or in a solvent) and assess the energetic barriers between them.

Simulate solvation effects: The reactivity of the isocyanate group is highly dependent on the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic picture of the reaction environment.

Predict reaction dynamics: By combining MD with quantum mechanics (QM/MM simulations), it is possible to model the bond-breaking and bond-forming processes of a reaction in a dynamic context.

Studies on isocyanate polymers have utilized MD simulations to understand their aggregation behavior in aqueous solutions, a phenomenon driven by the interplay of hydrophobic and hydrophilic interactions. mdpi.comresearchgate.net Similar simulations for this compound could predict its solubility and aggregation tendencies, which are crucial for its handling and application.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built on the principle that the reactivity of a molecule is a function of its structural and physicochemical properties.

To develop a QSRR model for a series of isoxazole derivatives, a dataset of compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is required. A wide range of molecular descriptors, which are numerical representations of a molecule's properties, are then calculated. These can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Such as partial charges, dipole moments, and frontier molecular orbital energies.

Quantum-chemical descriptors: Calculated using quantum mechanics.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the observed reactivity. QSRR studies have been successfully applied to various classes of compounds to predict their properties. researchgate.netresearchgate.net

For a series of substituted this compound derivatives, a QSRR model could predict how changes in the substituent on the isoxazole ring affect the reactivity of the isocyanate group.

Table 2: Example of Descriptors for a Hypothetical QSRR Model of Isoxazole Derivatives

CompoundSubstituent (R)Log(k) (Observed)Dipole Moment (Debye)HOMO Energy (eV)
1-H1.23.5-8.2
2-CH₃1.53.7-8.0
3-Cl0.92.9-8.5
4-NO₂0.51.8-9.1
Note: This table is illustrative. A robust QSRR model would require a much larger and more diverse dataset.

Computational Design of Novel Transformations

The ultimate goal of computational chemistry in this context is not just to understand existing chemistry but to design new and improved chemical transformations. By leveraging the insights gained from reaction pathway analysis, molecular dynamics, and QSRR modeling, it is possible to design novel reactions or catalysts for this compound.

For example, computational screening could be used to identify catalysts that lower the activation energy for a desired reaction while disfavoring side reactions. The design of new isoxazole-based compounds with tailored electronic properties could lead to novel materials with specific applications. In silico design has been used to develop new isoxazole derivatives with potential antimicrobial or anticancer activities. nih.govnih.gov

The computational design process typically involves:

Hypothesis generation: Based on known chemical principles and previous computational results.

In silico screening: Of a virtual library of compounds or catalysts.

Detailed computational analysis: Of the most promising candidates.

Experimental validation: Of the computationally designed systems.

Through this iterative cycle of prediction and experimentation, computational chemistry can guide the synthesis of new molecules and the discovery of novel chemical reactions involving this compound.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Isocyanatoethyl)-1,2-oxazole, and how do reaction parameters influence yield?

The synthesis of this compound typically involves cyclization of β-enamino ketoesters with hydroxylamine derivatives, as seen in analogous 1,2-oxazole syntheses . Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), temperature (60–80°C), and stoichiometric ratios. For example, hydroxylamine hydrochloride is often used in equimolar amounts to ensure regioselectivity toward the 1,2-oxazole ring. Optimization via Design of Experiments (DOE) is recommended to balance competing pathways, such as isomer formation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Multinuclear NMR (¹H, ¹³C, ¹⁵N) is critical for distinguishing between isomeric oxazole products. For instance, the ¹³C NMR signal for the isocyanate-bearing carbon (C=O) typically appears at δ 150–155 ppm, while the oxazole C-3 and C-5 carbons resonate at δ 108–110 ppm and δ 179–180 ppm, respectively . X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated for related oxazole-carboxylates . FT-IR spectroscopy should confirm the isocyanate group (sharp peak at ~2250 cm⁻¹).

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the isocyanate group in this compound toward nucleophiles?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the isocyanate group. The electron-withdrawing oxazole ring enhances reactivity, lowering the activation energy for nucleophilic additions (e.g., amines, alcohols). Molecular electrostatic potential (MEP) maps may reveal charge distribution differences compared to non-heterocyclic isocyanates . For example, the oxazole’s nitrogen atoms polarize the isocyanate moiety, favoring regioselective reactions at the terminal nitrogen .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

Discrepancies in bioactivity (e.g., cytotoxicity vs. anti-inflammatory effects) often arise from substituent effects on pharmacokinetics. A systematic SAR study should:

  • Vary substituents on the oxazole ring (e.g., electron-donating vs. withdrawing groups).
  • Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to correlate activity with binding affinity . For instance, bulky substituents on the oxazole may sterically hinder target interactions, as observed in analogous 1,2-oxazole sulfonamides .

Q. What are the challenges in stabilizing this compound during storage and handling?

The isocyanate group is moisture-sensitive, requiring anhydrous conditions (e.g., storage under argon with molecular sieves). Accelerated stability studies (40°C/75% RH) can identify degradation products, such as urea derivatives formed via hydrolysis. Stabilizers like triethylamine (0.1% w/w) may inhibit polymerization, as reported for aliphatic isocyanates . Purity should be monitored via HPLC (C18 column, acetonitrile/water gradient).

Methodological Considerations

Q. How can regioselectivity in the synthesis of this compound derivatives be controlled?

Regioselectivity is influenced by precursor design. For example, β-enamino ketoesters with electron-deficient carbonyl groups favor cyclization at the α-position to form 1,2-oxazoles over 1,3-isomers . Steric effects from substituents (e.g., methyl vs. phenyl) further direct ring formation, as shown in methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Cytotoxicity : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-2 inhibition assay with IC₅₀ comparison to indomethacin .
  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (0.1–100 µM) are essential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.